In-depth Technical Guide: N-(3-Methylpyridin-2-yl)acetamide (CAS 7463-30-1)
In-depth Technical Guide: N-(3-Methylpyridin-2-yl)acetamide (CAS 7463-30-1)
A review of publicly available data indicates a significant gap in the scientific literature regarding the specific biological activity and detailed experimental protocols for N-(3-Methylpyridin-2-yl)acetamide. This document compiles the available physicochemical data and provides a synthesis protocol for a structurally related isomer as a reference for researchers.
Introduction
N-(3-Methylpyridin-2-yl)acetamide, with the Chemical Abstracts Service (CAS) number 7463-30-1, is a pyridine derivative. While its specific biological functions and mechanisms of action are not extensively documented in publicly accessible scientific literature, its structural motifs are present in various biologically active molecules. This guide aims to provide a consolidated overview of the known information for this compound and to highlight areas where further research is needed. Given the limited specific data, information on the closely related isomer, N-(4-methylpyridin-2-yl)acetamide, is included for comparative and reference purposes.
Physicochemical Properties
The fundamental properties of N-(3-Methylpyridin-2-yl)acetamide have been collated from various chemical supplier databases. These properties are essential for its handling, characterization, and use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 7463-30-1 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| IUPAC Name | N-(3-methylpyridin-2-yl)acetamide | [1] |
| Synonyms | 2-ACETAMIDO-3-PICOLINE, [N-3-METHYL-2-PYRIDYL] ACETAMIDE, 2-Acetamido-3-methylpyridine | [1] |
| Appearance | Solid | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point | 325.5 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| Flash Point | 150.7 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
Synthesis and Experimental Protocols
Reference Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)acetamide
This protocol describes the synthesis of a structural isomer and is provided as a reference.
Materials:
-
2-Amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 2-amino-4-methylpyridine in acetic anhydride.
-
Heat the reaction mixture to 70°C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the cooled mixture to induce crystallization.
-
Collect the resulting crystals by filtration.
-
Dry the product under vacuum.
Logical Workflow for Synthesis:
Caption: General workflow for the N-acylation of an aminopyridine.
Biological Activity and Potential Applications
There is a notable absence of published research on the specific biological activity of N-(3-Methylpyridin-2-yl)acetamide. However, the broader class of acetamide and pyridine derivatives has been investigated for a range of pharmacological and biological activities.
Derivatives of N-pyridin-2-yl acetamides have demonstrated potential as:
-
Antifungal Agents: Some studies have shown that modifying the acetamide group on a pyridyl scaffold can lead to compounds with significant activity against fungal pathogens.
-
Anticancer Agents: The acetamide functional group is a common feature in many compounds with anticancer properties.
-
Pesticidal Agents: Thioether-containing acetamides derived from pyridyl structures have been explored for their potential as insecticides and herbicides.
It is important to emphasize that these are general activities of related compound classes, and specific testing of N-(3-Methylpyridin-2-yl)acetamide is required to determine its biological profile.
Signaling Pathways and Mechanism of Action
Due to the lack of biological studies, there is no information available regarding the signaling pathways modulated by or the specific mechanism of action of N-(3-Methylpyridin-2-yl)acetamide. Research in this area would be necessary to elucidate its potential role in cellular processes.
Conclusion and Future Directions
N-(3-Methylpyridin-2-yl)acetamide (CAS 7463-30-1) is a compound for which basic physicochemical data is available, but a comprehensive understanding of its synthesis, biological activity, and mechanism of action is lacking in the public domain. The provided reference synthesis protocol for a related isomer offers a starting point for its preparation. Future research should focus on:
-
Developing and publishing a validated, detailed synthesis protocol for N-(3-Methylpyridin-2-yl)acetamide.
-
Conducting in vitro and in vivo studies to determine its biological activity profile, including potential antimicrobial, anticancer, or other pharmacological properties.
-
Investigating its mechanism of action and identifying any cellular signaling pathways it may modulate.
This foundational work is crucial for unlocking the potential of N-(3-Methylpyridin-2-yl)acetamide for applications in drug discovery and development.
